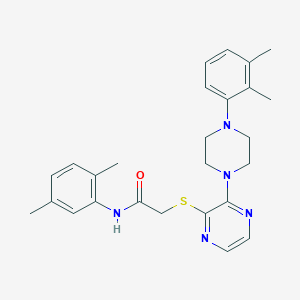
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide” is a chemical compound with a complex structure. It contains a total of 61 bonds, including 30 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 tertiary amide (aromatic), 2 tertiary amines (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a variety of functional groups and rings, including a pyrrole, a tertiary amide, and two tertiary amines . The compound also includes a fluorophenyl group, which likely contributes to its unique properties .Applications De Recherche Scientifique
Fluorescent Chemosensor Applications
The compound has been utilized in the development of fluorescent chemosensors. Specifically, a study highlighted the synthesis of a chemosensor with N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide structural units, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This chemosensor exhibited the potential to detect and quantify Zn2+ in water samples, distinguishing it clearly from Cd2+ ions. The binding properties with Zn2+ were thoroughly investigated, confirming its utility in fluorescent detection applications (Kim et al., 2016).
Neurological Disease Diagnosis
The compound's derivative, [18F]FDDNP, has been instrumental in diagnosing neurological diseases like Alzheimer's. It was employed in positron emission tomography (PET) studies to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's patients. This non-invasive technique has greatly aided in the diagnostic assessment of Alzheimer's and could potentially be applied to monitor responses during treatment trials (Shoghi-Jadid et al., 2002).
Biocompatible Macromolecular Luminogens
In another interesting application, derivatives of this compound were part of the synthesis of nonaromatic biocompatible macromolecular luminogens. These were used for sensing and removals of Fe(III) and Cu(II) ions, showing excellent biocompatibility and sensitivity in detections/exclusions. The intrinsic fluorescence and selective coordinations with the ions demonstrated the compound's potential in multipurpose applications, including water purification and environmental monitoring (Dutta et al., 2020).
Gene Vector and Bioimaging Applications
The compound also found use in the field of bioimaging and gene delivery. Star-shaped polycations with a structure related to N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide were synthesized for fluorescent gene vectors and bioimaging. These compounds, due to their good fluorescence properties and ability to condense DNA into stable nanoparticles, were efficient in delivering DNA into live cells, showcasing higher efficiency and lower cytotoxicity than some commercial alternatives (You et al., 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIFVWXCIERAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

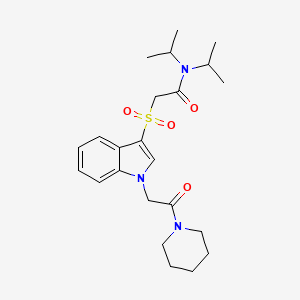
![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)
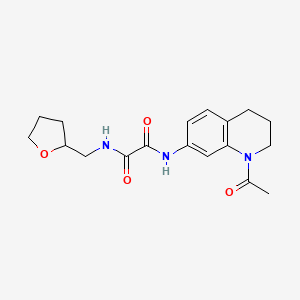
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)



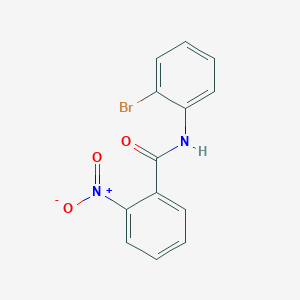
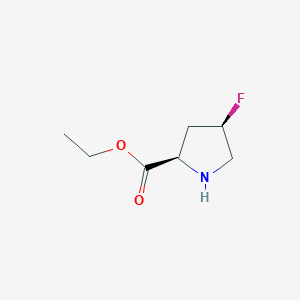
![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)
